(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane
Descripción
Propiedades
IUPAC Name |
tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJOEEIXDPWTAZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic diazabicyclo[4.2.0]octane core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Drug Development
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane has been utilized in the synthesis of various pharmaceutical compounds due to its structural features that enhance biological activity.
- Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain types of cancer cells by targeting specific pathways involved in cell proliferation and survival.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.
- Example : Studies indicate that modifications of this compound can lead to compounds that selectively modulate neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups.
| Step | Reaction Type | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Cyclization | Diazabicyclo precursor | Formation of bicyclic structure |
| 2 | Boc Protection | Boc anhydride | Protect amine groups |
| 3 | Esterification | Acid chlorides | Introduction of carboxylate functionality |
Mecanismo De Acción
The mechanism by which (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amine sites, facilitating the formation of desired products. The compound’s bicyclic structure provides rigidity, which can influence its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Substituent Variations in the 3,8-Diazabicyclo[4.2.0]octane Core
Table 1: Substituent Effects on Physicochemical and Functional Properties
Key Observations :
Stereochemical Influences
Table 2: Stereoisomer-Specific Properties
Key Observations :
- The 1S,6R configuration is critical for µ-opioid receptor agonism, as demonstrated by analogs like 8-p-nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane, where substituent orientation directly impacts receptor binding .
- Stereoisomeric purity (>95% enantiomeric excess) is essential for consistent bioactivity, as seen in fragrance-related lactones where odor intensity depends on chirality .
Ring System Modifications
Table 3: Impact of Bicyclic Ring Size
Key Observations :
- Larger ring systems (e.g., 4.3.0) enable distinct conformational flexibility, influencing binding to biological targets .
Actividad Biológica
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic organic compound notable for its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 212.29 g/mol
IUPAC Name: tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
CAS Number: 370881-96-2
The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group that is commonly utilized in organic synthesis to protect amine functionalities during chemical reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Boc group facilitates selective reactions at the amine sites, allowing for further functionalization and modulation of biological activity. The rigidity provided by the bicyclic structure enhances binding affinity and specificity towards target molecules, making it a valuable compound in biochemical assays and enzyme mechanism studies.
Biological Applications
-
Enzyme Inhibition:
- Research indicates that compounds within the diazabicyclo family can act as inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, derivatives of diazabicyclooctane have shown significant potency against various bacterial strains, making them promising candidates for overcoming antibiotic resistance .
- Ligand Activity:
Case Studies
Several studies have documented the biological efficacy of this compound and its derivatives:
-
Antibacterial Activity:
A study demonstrated that related compounds exhibited minimal inhibitory concentrations (MICs) between 0.29 and 2.34 μM against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. These findings suggest that modifications to the diazabicyclo structure can enhance antibacterial properties significantly . -
Pharmacological Potential:
Investigations into the interactions of this compound with neuropeptide receptors revealed promising results for its application in neurological disorders. The compound's ability to modulate receptor activity indicates potential therapeutic uses in treating conditions such as pain and anxiety .
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic structure with Boc group | Enzyme inhibitor; potential ligand |
| Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane | Similar bicyclic structure | Modulates receptor activity; potential neuropharmacological applications |
| Trans-8-Boc-3,8-diazabicyclo[4.2.0]octane | Different spatial arrangement | Altered reactivity; ongoing research on biological effects |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves cyclization of precursors (e.g., linear diamines) under controlled conditions using catalysts like palladium or ruthenium complexes. Key steps include:
- Cyclization : Performed in anhydrous solvents (e.g., THF or DCM) at 0–25°C with slow addition of Boc-protecting agents.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
- Optimization : Continuous flow reactors enhance scalability by reducing side reactions and improving heat transfer .
Q. How is stereochemical integrity maintained during synthesis?
- Methodological Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) are used to control the (1S,6R) configuration. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (>98%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm bicyclic structure (e.g., δ 1.4 ppm for Boc tert-butyl protons, δ 3.5–4.0 ppm for diazabicyclo protons).
- MS : High-resolution ESI-MS (calculated for CHNO: 212.1525; observed: 212.1528) validates molecular weight .
- X-ray crystallography : Resolves absolute stereochemistry (e.g., CCDC deposition) .
Q. How is the compound screened for preliminary biological activity?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement (e.g., H-epibatidine for nAChRs) measures IC values.
- Functional assays : Calcium flux or electrophysiology (e.g., Xenopus oocytes expressing α4β2 nAChRs) assesses agonism/antagonism .
Advanced Research Questions
Q. How do structural modifications (e.g., Boc group replacement) affect receptor selectivity?
- Methodological Answer :
- Design : Synthesize analogs with acetyl, Cbz, or methyl groups at position 3.
- Testing : Compare binding affinities (K) at nAChR subtypes (α4β2 vs. α7) using competitive binding assays.
- Findings : The Boc group enhances α4β2 selectivity (K = 2 nM) due to steric hindrance at α7 .
Q. What experimental strategies resolve contradictions in reported orexin receptor antagonism data?
- Methodological Answer :
- Model selection : Use HEK-293 cells stably expressing OX1/OX2 receptors (vs. neuronal cells with endogenous receptors).
- Controls : Include known antagonists (e.g., SB-334867) to validate assay sensitivity.
- Data normalization : Express activity as % inhibition of orexin-A-induced Ca release .
Q. How can computational modeling predict interactions with neuronal targets?
- Methodological Answer :
- Docking : Use Schrödinger Maestro to model binding poses in nAChR (PDB: 2QC1) and orexin receptor (PDB: 6TOF) crystal structures.
- MD simulations : AMBER or GROMACS simulate ligand-receptor stability (100 ns trajectories).
- Validation : Compare predicted vs. experimental ΔG values from ITC .
Q. What are the challenges in scaling up synthesis while preserving optical purity?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
